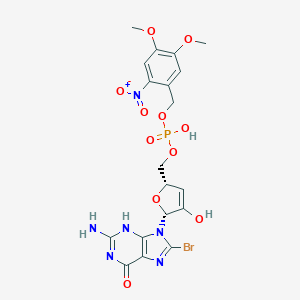
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethoxy-2-nitrobenzyl-8-bromo-cgmp, also known as this compound, is a useful research compound. Its molecular formula is C19H20BrN6O11P and its molecular weight is 619.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photolysis and Release Mechanism
The primary application of 4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP lies in its photolytic properties. Upon UV irradiation, it releases 8-bromo-cGMP, a hydrolysis-resistant analog of cGMP. This property is crucial for in situ studies of signaling pathways within cells, enabling precise control over the timing and concentration of cGMP in experimental setups .
Cyclic Nucleotide-Gated Channels
One of the significant areas of application is in the investigation of cyclic nucleotide-gated (CNG) ion channels. Experiments have demonstrated that the axial isomer of this compound, which exhibits higher solubility and stability, can effectively activate CNG channels in mammalian cell lines. The release of 8-bromo-cGMP leads to measurable ionic currents, allowing researchers to study channel kinetics and pharmacology under controlled conditions .
Case Study: Mammalian Cell Lines
In a study involving bovine olfactory sensory neurons, researchers used this compound to induce rapid changes in intracellular cGMP levels. By calibrating the concentration steps produced by UV flashes, they were able to correlate ligand concentration with ion channel activation, providing insights into the dynamics of cGMP signaling in sensory transduction .
Role in Long-Term Potentiation (LTP)
The compound has also been explored for its role in neurobiological processes such as long-term potentiation (LTP). Research indicates that photoreleased cGMP can interact with nitric oxide (NO) signaling pathways to facilitate synaptic plasticity. This interaction is crucial for understanding memory formation and learning processes in the brain .
Advantages Over Traditional Methods
Using this compound offers several advantages over traditional methods of manipulating cGMP levels:
- Temporal Control : Researchers can achieve precise temporal control over cGMP release.
- Spatial Resolution : The ability to target specific cellular regions with light allows for localized studies.
- Reduced Degradation : The hydrolysis-resistant nature of the released analog minimizes degradation during experiments .
Summary Table of Applications
Propriétés
Numéro CAS |
177592-89-1 |
|---|---|
Formule moléculaire |
C19H20BrN6O11P |
Poids moléculaire |
619.3 g/mol |
Nom IUPAC |
[(2S,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-4-hydroxy-2,5-dihydrofuran-2-yl]methyl (4,5-dimethoxy-2-nitrophenyl)methyl hydrogen phosphate |
InChI |
InChI=1S/C19H20BrN6O11P/c1-33-12-3-8(10(26(29)30)5-13(12)34-2)6-35-38(31,32)36-7-9-4-11(27)17(37-9)25-15-14(22-18(25)20)16(28)24-19(21)23-15/h3-5,9,17,27H,6-7H2,1-2H3,(H,31,32)(H3,21,23,24,28)/t9-,17+/m0/s1 |
Clé InChI |
BUTRLBCVZQNKNV-HUTHGQBESA-N |
SMILES |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)NC(=N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES isomérique |
COC1=C(C=C(C(=C1)COP(=O)(O)OC[C@@H]2C=C([C@@H](O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
SMILES canonique |
COC1=C(C=C(C(=C1)COP(=O)(O)OCC2C=C(C(O2)N3C4=C(C(=O)N=C(N4)N)N=C3Br)O)[N+](=O)[O-])OC |
Synonymes |
4,5-dimethoxy-2-nitrobenzyl-8-bromo-cGMP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















